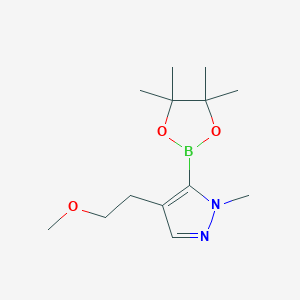
(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1427379-86-9. It has a molecular weight of 148.59 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is 1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 148.59 .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Discovery
Triazole derivatives have been explored for their potential in drug discovery, with studies highlighting their antimicrobial, anti-inflammatory, antitumor, and antiviral properties among others. The structural versatility of triazoles allows for the development of new drugs with diverse biological activities. For instance, the review by Ferreira et al. (2013) emphasizes the importance of triazole derivatives in the pharmaceutical industry, detailing their application in creating new drugs for treating a wide array of diseases, including neglected diseases and those caused by resistant bacteria (Ferreira et al., 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, triazole derivatives are utilized due to their stability and the ability to participate in various chemical reactions. The synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles have been extensively reviewed, showcasing their applications in bioconjugation, pharmaceutical chemistry, and the development of liquid crystals and high-performance materials (Kaushik et al., 2019).
Proton-Conducting Membranes
Further applications of triazole derivatives can be seen in the development of proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) discuss how 1H-1,2,4-triazole and its derivatives enhance the performance of electrolyte membranes by increasing their thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at high temperatures (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Triazole derivatives also play a crucial role as corrosion inhibitors for metals and alloys in aggressive media. The synthesis and application of 1,2,3-triazole compounds as corrosion inhibitors have been reviewed, showing their effectiveness in protecting metal surfaces from corrosion, thus extending their lifespan and maintaining their integrity in various environmental conditions (Hrimla et al., 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXSXYVRAHEWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)






![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)